molecular formula C7H10N2O2 B124275 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione CAS No. 282093-54-3

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione

Cat. No. B124275
M. Wt: 154.17 g/mol
InChI Key: BNXSOTNBHPGHGZ-UHFFFAOYSA-N
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Description

“3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.16600 . It is also known by the common name "3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione" .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 154.07400 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” are not fully available. The compound’s density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Anticancer and Antiviral Applications

  • 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione derivatives have shown potential in anticancer and antiviral applications. These compounds were investigated for their structural properties and preliminary screening for antitumor and antiviral effects (Lu, Lu, & Honek, 2017).

Thyroid Hormone Receptor Selectivity

  • Novel derivatives of this compound have been synthesized and evaluated for their selectivity towards the thyroid hormone receptor beta. One such derivative demonstrated significant selectivity, highlighting its potential in related therapeutic areas (Raval et al., 2008).

VLA-4 Antagonism

  • A series of uniquely functionalized derivatives were synthesized and identified as potent antagonists of VLA-4, an integrin involved in various immune responses. This highlights its potential in modulating immune-related conditions (Brand, Candole, & Brown, 2003).

Bladder Smooth Muscle Relaxation

  • Modified derivatives of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione have been explored for their role in relaxing bladder smooth muscle, suggesting potential applications in urinary disorders (Butera et al., 2005).

Chemokine Receptor Inhibition

  • Novel series of derivatives were found to be potent and selective inhibitors against the CXCR2 chemokine receptor, indicating potential in modulating chemotaxis in immune responses (Liu et al., 2009).

Solar Cell Applications

  • Certain 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione derivatives showed strong affinity for TiO2, suggesting their use as sensitizers in TiO2 solar cells, enhancing solar-light-to-electricity conversion efficiency (Matsui et al., 2003).

properties

IUPAC Name

3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXSOTNBHPGHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385098
Record name 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione

CAS RN

282093-54-3
Record name 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Fabre - 2021 - theses.hal.science
In western countries, exudative age-related macular degeneration (AMD) is one of the leading causes of blindness in the elderly. This disease is characterized by an abnormal …
Number of citations: 2 theses.hal.science

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